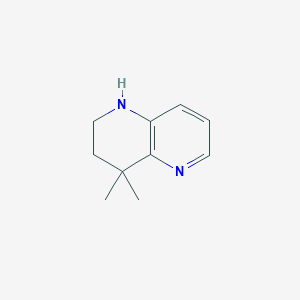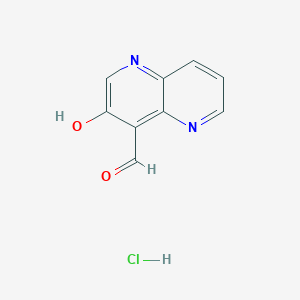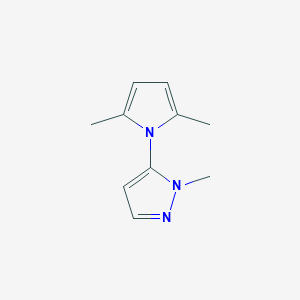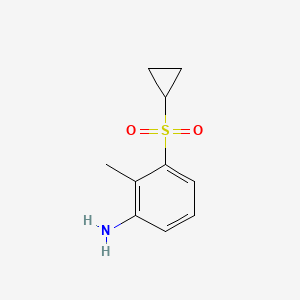
1-((t-Butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((t-Butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid” is a derivative of cyclobutane carboxylic acid, where an amino group is attached to the 1-position of the cyclobutane ring. This amino group is further modified with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The synthesis of such compounds typically involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are prepared by neutralizing commercially available Boc-protected amino acids with 1-ethyl-3-methylimidazolium cation ([emim]) . The resulting Boc-AAILs are then used as starting materials in the synthesis of peptides .Molecular Structure Analysis
The molecular structure of this compound involves a cyclobutane ring, which is a four-membered carbon ring. Attached to one of the carbons of the ring is a carboxylic acid group (-COOH), and attached to the same carbon is an amino group (-NH2) that is protected by a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. As a Boc-protected amino acid, it would be expected to be stable under basic conditions and towards most nucleophiles . The Boc group can be removed under acidic conditions .Aplicaciones Científicas De Investigación
Dipeptide Synthesis
“1-((t-Butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid” is a type of tert-butyloxycarbonyl-protected amino acid (Boc-AAILs). These Boc-AAILs have been used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Development of Novel Room-Temperature Ionic Liquids
Boc-AAILs have been prepared as a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents . The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .
Mecanismo De Acción
Target of Action
The primary target of this compound is the synthesis of dipeptides . The compound is a tert-butyloxycarbonyl (Boc)-protected amino acid , which is commonly used in peptide synthesis .
Mode of Action
The compound interacts with its targets through a series of steps. The proposed mechanism includes the following steps :
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . Dipeptides are molecules composed of two amino acids linked by a single peptide bond. They play crucial roles in various biological processes, including protein synthesis and enzymatic reactions.
Pharmacokinetics
The compound’s boc protection group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound may undergo significant transformations in the body, affecting its bioavailability.
Result of Action
The result of the compound’s action is the formation of dipeptides . Dipeptides are important for various biological functions, including protein synthesis and enzymatic reactions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been shown to be effective at high temperatures in a phosphonium ionic liquid . Additionally, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties suggest that the compound’s action can be influenced by the solvent environment and temperature.
Direcciones Futuras
The use of Boc-protected amino acids, such as “1-((t-Butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid”, in peptide synthesis is a well-established practice in organic chemistry . Future research may focus on developing more efficient synthesis methods, exploring new applications for these compounds, or investigating their biological activity.
Propiedades
IUPAC Name |
3-fluoro-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-9(2,3)17-8(16)13-11(7(14)15)5-10(4,12)6-11/h5-6H2,1-4H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYMAKSJPRSWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)NC(=O)OC(C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Tert-butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


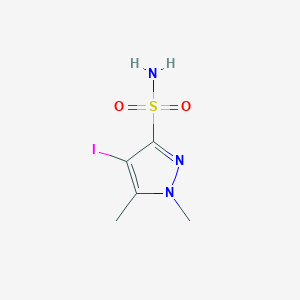
![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)

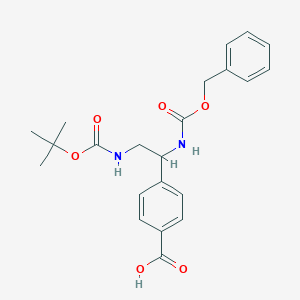


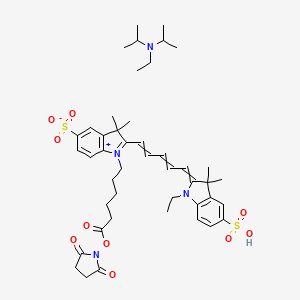

![t-Butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6298760.png)
